(4-Bromophenyl)(1H-imidazol-2-YL)methanone

Description

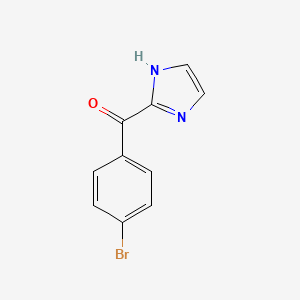

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(1H-imidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBOSSBCWOPJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586090 | |

| Record name | (4-Bromophenyl)(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-68-5 | |

| Record name | (4-Bromophenyl)-1H-imidazol-2-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Bromophenyl)(1H-imidazol-2-YL)methanone CAS number

An In-Depth Technical Guide to (4-Bromophenyl)(1H-imidazol-2-yl)methanone

CAS Number: 915921-68-5[1]

Introduction

This compound is a heterocyclic compound featuring a central imidazole ring, a versatile scaffold renowned for its broad spectrum of biological activities.[2] The imidazole nucleus is a key structural element in numerous pharmaceuticals, including antifungal agents, sedatives, and antibiotics.[3] This particular derivative is further functionalized with a 4-bromophenyl group, a moiety known to modulate the pharmacological properties of molecules, often enhancing their potency.[4] The strategic combination of the 2-acyl-imidazole core with a brominated phenyl ring suggests significant potential for this compound in the field of drug discovery and medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, including a plausible synthetic route, detailed characterization parameters, and a discussion of its potential applications in drug development. The information presented herein is synthesized from established methodologies for structurally related compounds, offering a robust framework for researchers and scientists.

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic pathway can be constructed based on well-established protocols for the synthesis of 2-acyl-imidazoles. A common and effective method involves the oxidation of a 2-substituted imidazole precursor.

Proposed Synthetic Workflow

A plausible two-step synthesis is outlined below, starting from the commercially available 2-(4-bromobenzyl)-1H-imidazole. This precursor can be oxidized to the target methanone.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Oxidation of 2-(4-bromobenzyl)-1H-imidazole

This protocol is adapted from general methods for the oxidation of benzylic positions adjacent to heterocyclic rings.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromobenzyl)-1H-imidazole (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Addition of Oxidizing Agent: To the stirred solution, add a strong oxidizing agent, for example, potassium permanganate (KMnO4) or chromium trioxide (CrO3), portion-wise at room temperature. The amount of oxidizing agent will typically range from 2 to 4 equivalents.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, the excess oxidizing agent is quenched. For KMnO4, this can be achieved by the addition of a saturated solution of sodium bisulfite. The reaction mixture is then filtered to remove manganese dioxide.

-

Extraction and Purification: The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C10H7BrN2O |

| Molecular Weight | 251.08 g/mol |

| XlogP | 2.1 |

| Monoisotopic Mass | 249.97960 Da |

(Predicted values from available chemical databases)

Spectroscopic Data (Predicted and Comparative)

Due to the limited availability of experimental spectra for the title compound, the following data is a combination of predicted values and comparisons with structurally similar molecules.

¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Imidazole N-H | 10.0 - 12.0 | br s | Broad singlet, exchangeable with D₂O. |

| Imidazole C4-H, C5-H | 7.0 - 7.5 | m | Two signals in the aromatic region. |

| Bromophenyl H2', H6' | 7.6 - 7.8 | d | Doublet, ortho to the carbonyl group. |

| Bromophenyl H3', H5' | 7.5 - 7.7 | d | Doublet, meta to the carbonyl group. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 190 |

| Imidazole C2 | 145 - 155 |

| Imidazole C4, C5 | 120 - 130 |

| Bromophenyl C1' | 135 - 140 |

| Bromophenyl C4' | 125 - 130 |

| Bromophenyl C2', C6' | 130 - 135 |

| Bromophenyl C3', C5' | 128 - 132 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (broad) |

| C=O Stretch (Ketone) | 1680 - 1700 |

| C=N Stretch (Imidazole) | 1600 - 1650 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Potential Applications in Drug Discovery

The imidazole moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3] The presence of a bromophenyl group can further enhance these activities.[4]

Hypothetical Biological Screening Workflow

A logical workflow for assessing the therapeutic potential of this compound is depicted below.

Caption: A hypothetical workflow for the biological evaluation of this compound.

Structure-Activity Relationship (SAR) Insights

-

2-Acyl-Imidazole Core: This structural motif can act as a hydrogen bond acceptor and may be crucial for binding to biological targets. The carbonyl group provides a key interaction point.

-

4-Bromophenyl Group: The bromine atom at the para position is an electron-withdrawing group that can influence the electronic properties of the entire molecule. Its lipophilicity can also impact cell permeability and metabolic stability. The position and nature of the halogen can be systematically varied to optimize activity and selectivity.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is achievable through established chemical transformations, and its structure possesses key features that suggest potential for a range of therapeutic applications. The technical information and proposed workflows in this guide provide a solid foundation for further investigation and development of this promising molecule.

References

-

Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC - NIH. [Link]

-

Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ResearchGate. [Link]

-

Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. [Link]

-

Acyl‐imidazoles: a privileged scaffold for enantioselective synthesis.. ResearchGate. [Link]

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

-

2-Aminoimidazoles in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

-

2-Aminoimidazoles in medicinal chemistry. PubMed. [Link]

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. [Link]

-

Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH. [Link]

-

Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol- 1-yl)ethanone oxime, C12H11BrN4O3. ResearchGate. [Link]

-

1-(4-bromophenyl)-2-(1h-imidazol-2-yl)ethanone. PubChemLite. [Link]

-

Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher. [Link]

-

2-(4-Bromo-phen-yl)-1-pentyl-4,5-diphenyl-1H-imidazole. PubMed. [Link]

-

(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

-

2-(4-Bromo-phenyl)-1H-imidazole, 98% | 176961-53-8. J&K Scientific. [Link]

-

Supporting Information for. The Royal Society of Chemistry. [Link]

-

3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PMC - NIH. [Link]

Sources

(4-Bromophenyl)(1H-imidazol-2-YL)methanone molecular structure

An In-Depth Technical Guide to the Molecular Structure and Significance of (4-Bromophenyl)(1H-imidazol-2-yl)methanone

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced structural features that define the compound's chemical behavior and pharmacological potential. We will explore its core architecture, predictive physicochemical and spectroscopic profiles, plausible synthetic strategies, and the broader context of its significance as a scaffold in modern drug discovery. This guide emphasizes the rationale behind experimental and computational approaches, providing a framework for future investigation.

Chemical Identity and Nomenclature

To establish a clear and unambiguous foundation, we begin with the fundamental identifiers for the target compound.

-

Systematic IUPAC Name: this compound

These identifiers are critical for accurate database searches, regulatory submissions, and procurement. The molecular formula immediately informs us of the elemental composition and the presence of key heteroatoms (nitrogen) and a halogen (bromine), which are pivotal to its properties.

Core Molecular Structure Analysis

The structure of this compound is best understood by dissecting its constituent parts: a 4-bromophenyl ring, a ketone linker, and a 1H-imidazole ring. The interplay between these three components dictates the molecule's overall electronic, steric, and physicochemical properties.

Caption: Key functional moieties of the title compound.

-

4-Bromophenyl Group: This aromatic ring is functionalized with a bromine atom at the para position. Bromine is an electron-withdrawing group via induction but a weak deactivator due to resonance. Its primary influence is twofold:

-

Electronic Modulation: It polarizes the phenyl ring, influencing the reactivity of the ketone.

-

Pharmacokinetic Anchor: The lipophilicity of bromine can enhance membrane permeability. It also serves as a potential metabolic hotspot and a handle for "halogen bonding," a non-covalent interaction of increasing interest in drug design.

-

-

Ketone Linker (-C=O-): This carbonyl group is a rigid, planar, and polar linker. It acts as a hydrogen bond acceptor, a crucial feature for molecular recognition by biological targets. Its electrophilic carbon is a potential site for nucleophilic attack, though its reactivity is tempered by conjugation with both the phenyl and imidazole rings.

-

1H-Imidazol-2-yl Moiety: The imidazole ring is a cornerstone of medicinal chemistry.

-

Aromaticity & Basicity: It is an aromatic heterocycle. The N-1 proton is weakly acidic, while the N-3 nitrogen is basic and a potent hydrogen bond acceptor or coordination site for metal ions in metalloenzymes.

-

Bioisostere: Imidazole is often used as a bioisostere for other functional groups, providing a unique combination of hydrogen bonding capacity, polarity, and metabolic stability.

-

Predicted Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, we can predict its key characteristics based on its structure. These predictions are invaluable for designing experiments such as purification, formulation, and structural elucidation.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale & Significance for Drug Development |

| Melting Point (°C) | 180 - 230 | The planar, rigid structure with strong polar interactions (H-bonding, C=O dipole) suggests a high melting point crystalline solid. Important for solid-state characterization and formulation. |

| LogP (o/w) | 2.5 - 3.5 | The lipophilic bromophenyl group is balanced by the polar imidazole and ketone moieties. This value suggests good membrane permeability, falling within the range for oral bioavailability (Lipinski's Rule of 5). |

| pKa (Basic) | 5.0 - 6.0 | Attributable to the N-3 of the imidazole ring. This means the compound will be partially protonated at physiological pH (7.4), which can significantly impact solubility and target engagement. |

| pKa (Acidic) | 13 - 14 | Attributable to the N-1 proton of the imidazole. Not relevant under physiological conditions but important for synthetic manipulations under basic conditions. |

| Aqueous Solubility | Low to Moderate | The molecule's crystalline nature and moderate LogP suggest limited solubility in pure water, which may be improved at acidic pH due to protonation of the imidazole ring. |

Predicted Spectroscopic Signatures:

-

¹H NMR: The spectrum is expected to be highly characteristic. The 4-bromophenyl group should present as two doublets (an AA'BB' system) in the aromatic region (δ 7.5-8.0 ppm). The imidazole ring protons at positions 4 and 5 will appear as distinct singlets or doublets (δ ~7.0-7.5 ppm), while the N-H proton will be a broad singlet at lower field (δ > 10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: Key signals would include the carbonyl carbon (δ ~180-190 ppm), the imidazole C2 carbon attached to the ketone (δ ~145-155 ppm), and distinct signals for the aromatic carbons of both rings.

-

IR Spectroscopy: A strong, sharp absorption band between 1650-1680 cm⁻¹ corresponding to the C=O stretching of the conjugated ketone is expected. A broad absorption above 3000 cm⁻¹ for the N-H stretch of the imidazole would also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would exhibit a characteristic isotopic pattern (M and M+2 peaks of nearly 1:1 intensity) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Characterization Workflow

Caption: Proposed workflow for synthesis and validation.

Detailed Experimental Protocol (Proposed):

-

Preparation of Reagent: Prepare a solution of 2-lithio-1-trityl-imidazole in situ by treating 1-trityl-1H-imidazole with n-butyllithium in anhydrous THF at -78 °C. The trityl group protects the acidic N-H proton, directing metallation to the C2 position.

-

Acylation Reaction: Slowly add a solution of 4-bromobenzoyl chloride in anhydrous THF to the pre-formed lithiated imidazole solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Workup and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Deprotection: Remove the solvent in vacuo. Dissolve the crude residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours until TLC analysis indicates complete removal of the trityl group.

-

Purification: Neutralize the reaction mixture with saturated sodium bicarbonate solution and extract the product with DCM. Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Self-Validating Characterization: The identity and purity of the final compound must be rigorously confirmed by:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula (C₁₀H₇BrN₂O).

-

¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and structural integrity.

-

FT-IR Spectroscopy: To verify the presence of key functional groups (C=O, N-H).

-

Pharmacological Significance and Drug Development Context

The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6]

Caption: Potential biological targets and outcomes.

-

Anticancer Potential: Many imidazole-containing molecules act as inhibitors of crucial cellular processes. For instance, derivatives have been developed as anti-mitotic agents that disrupt tubulin polymerization, similar to combretastatin.[6][7] Others function as kinase inhibitors (e.g., EGFR inhibitors) by competing for the ATP binding pocket.[8] The this compound scaffold is an excellent starting point for library synthesis to probe these targets.

-

Anti-inflammatory Activity: The inhibition of phosphodiesterase 4 (PDE4) is a validated strategy for treating inflammatory diseases. Imidazol-2-one and related derivatives have been successfully developed as potent PDE4 inhibitors.[9] The structure of our title compound shares key pharmacophoric features with known inhibitors.

-

Structure-Activity Relationship (SAR) Insights: This molecule is a template for systematic modification.

-

Phenyl Ring Substitution: The bromine can be replaced with other halogens (Cl, F) or with electron-donating/-withdrawing groups to probe electronic and steric effects on activity and selectivity.

-

Imidazole Substitution: The N-1 position can be alkylated or functionalized to block metabolism, alter solubility, or introduce new interaction points.[10]

-

Ketone Linker Modification: The ketone can be reduced to an alcohol (changing H-bonding properties) or converted to an oxime or other isosteres to modulate geometry and polarity.

-

Conclusion and Future Directions

This compound is a structurally intriguing molecule that stands at the intersection of several important classes of pharmacologically active compounds. Its well-defined architecture, featuring a halogenated aromatic ring, a ketone hydrogen bond acceptor, and a versatile imidazole core, makes it a prime candidate for further investigation in drug discovery programs.

Future research should focus on executing the proposed synthesis, completing a full experimental characterization, and screening the compound against a panel of relevant biological targets, particularly protein kinases, tubulin, and phosphodiesterases. The insights gained from this foundational molecule will undoubtedly pave the way for the development of novel therapeutics.

References

-

Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. Available from: [Link]

-

Chen, Y. J., & Chen, H. T. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. RSC Advances, 12(45), 29531-29543. Available from: [Link]

-

Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and Biological Activity of Some 2-aminoimidazoles. Arzneimittelforschung, 27(10), 1889-95. Available from: [Link]

-

Ternon, M., et al. (2003). Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(5), 851-854. Available from: [Link]

-

Exclusive Chemistry Ltd. (2024). (4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Retrieved January 17, 2026, from [Link]

-

Karun, S., et al. (2013). An Efficient and Green Method for Synthesis of 2,4,5-Triarylimidazoles without Use of Any Solvent, Catalyst, or Solid Surface. Journal of Chemistry, 2013, 282680. Available from: [Link]

-

Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835-6837. Available from: [Link]

-

Xue, N., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550-2557. Available from: [Link]

-

BU CyberSec Lab. (n.d.). (4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Retrieved January 17, 2026, from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Nathwani, J., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(11), 3328. Available from: [Link]

-

Singh, S., & Singh, A. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. ResearchGate. Available from: [Link]

-

El-Naggar, M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(45), 32905-32924. Available from: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound - CAS:915921-68-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]

- 4. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]

- 6. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. exchemistry.com [exchemistry.com]

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)(1H-imidazol-2-yl)methanone

This guide provides a comprehensive overview of the synthetic pathways for obtaining (4-bromophenyl)(1H-imidazol-2-yl)methanone, a key heterocyclic ketone with significant potential in medicinal chemistry and drug development. The imidazole scaffold is a cornerstone in the design of pharmacologically active molecules, and its derivatives are known to exhibit a wide range of biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical experimental protocols.

Introduction: The Significance of 2-Aroylimidazoles

The imidazole nucleus, particularly when substituted at the 2-position with an aroyl group, represents a privileged scaffold in medicinal chemistry.[1][2] These compounds, including this compound, are pivotal intermediates in the synthesis of a diverse array of therapeutic agents.[3] The azole family of compounds, to which imidazoles belong, has demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antidiabetic, antiviral, and antitumor properties. The unique electronic and structural features of the 2-aroylimidazole core allow for versatile interactions with various biological targets.[3][4] The presence of the 4-bromophenyl moiety offers a strategic handle for further functionalization through cross-coupling reactions, enabling the generation of extensive chemical libraries for drug discovery programs.[5][6]

Strategic Approaches to the Synthesis of this compound

The synthesis of 2-aroylimidazoles can be approached through several strategic disconnections. The primary challenge lies in the efficient formation of the carbon-carbon bond between the imidazole C2 position and the carbonyl carbon of the 4-bromobenzoyl group. This guide will explore four principal synthetic pathways, each with its own set of advantages and experimental considerations.

Pathway 1: Grignard Reaction with a 2-Substituted Imidazole

A classic and reliable method for carbon-carbon bond formation is the Grignard reaction.[7][8] This pathway involves the reaction of a Grignard reagent derived from a 2-haloimidazole with 4-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol.

Causality of Experimental Choices:

-

N-Protection: The imidazole NH is acidic and will quench the Grignard reagent. Therefore, protection of the imidazole nitrogen is a critical first step. Common protecting groups include trityl (Tr), benzyl (Bn), or a silyl group like triisopropylsilyl (TIPS), chosen for their stability under Grignard conditions and ease of removal.

-

Grignard Formation: The formation of the 2-imidazolyl Grignard reagent is typically achieved by treating a 2-bromo or 2-iodoimidazole with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Oxidation: The secondary alcohol intermediate is oxidized to the desired ketone. A variety of oxidizing agents can be employed, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions, selected based on substrate tolerance and desired reaction scale.

Experimental Protocol:

-

N-Protection of 2-Bromoimidazole: To a solution of 2-bromoimidazole in anhydrous dichloromethane (DCM) is added triethylamine, followed by the dropwise addition of the protecting group chloride (e.g., trityl chloride). The reaction is stirred at room temperature until completion (monitored by TLC). The product is then purified by column chromatography.

-

Grignard Reaction: The N-protected 2-bromoimidazole is dissolved in anhydrous THF under an inert atmosphere. Magnesium turnings are added, and the mixture is gently heated to initiate Grignard formation. Once the Grignard reagent is formed, a solution of 4-bromobenzaldehyde in anhydrous THF is added dropwise at 0 °C. The reaction is then warmed to room temperature and stirred until the aldehyde is consumed. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Oxidation: The crude secondary alcohol is dissolved in a suitable solvent (e.g., DCM or chloroform). An excess of manganese dioxide is added, and the suspension is stirred vigorously at room temperature until the alcohol is fully oxidized to the ketone (monitored by TLC). The mixture is filtered through celite, and the filtrate is concentrated.

-

Deprotection: The N-protecting group is removed under appropriate conditions (e.g., mild acid for a trityl group) to yield this compound.

Diagram of the Grignard Reaction Pathway:

Caption: Grignard reaction pathway for the synthesis of the target compound.

Pathway 2: Friedel-Crafts Acylation of Imidazole

The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring.[9][10] In this case, imidazole acts as the aromatic substrate, and 4-bromobenzoyl chloride is the acylating agent.

Causality of Experimental Choices:

-

Catalyst: A Lewis acid catalyst is required to activate the acyl chloride. Aluminum chloride (AlCl₃) is a common choice, though other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[11] The choice of catalyst can influence the regioselectivity and reaction rate.

-

Solvent: The reaction is typically carried out in an inert solvent that can dissolve the reactants and the catalyst complex. Nitrobenzene or carbon disulfide are traditional solvents for Friedel-Crafts reactions, but due to their toxicity, alternative "green" solvents like ionic liquids are being explored.[11][12]

-

N-Protection: Similar to the Grignard pathway, the imidazole nitrogen can be protected to prevent side reactions, although acylation can sometimes proceed directly on the NH-imidazole.

Experimental Protocol:

-

Complex Formation: Anhydrous aluminum chloride is suspended in an inert solvent (e.g., nitrobenzene) under a nitrogen atmosphere. 4-Bromobenzoyl chloride is added, and the mixture is stirred to form the acylium ion-catalyst complex.

-

Acylation: A solution of N-protected or unprotected imidazole in the same solvent is added dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature). The reaction is monitored by TLC for the consumption of the imidazole starting material.

-

Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and precipitates the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

-

Deprotection (if necessary): If an N-protected imidazole was used, the protecting group is removed in a final step.

Diagram of the Friedel-Crafts Acylation Pathway:

Caption: Synthesis via oxidation of a 2-(4-bromobenzyl)imidazole intermediate.

Pathway 4: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. [5][6][13][14]This pathway could involve the coupling of a 2-organometallic imidazole derivative with 4-bromobenzoyl chloride or the coupling of 2-formylimidazole with 4-bromobenzene followed by oxidation.

Causality of Experimental Choices:

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a suitable ligand are essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency and substrate scope.

-

Coupling Partners: Several combinations are possible. A Stille coupling could involve a 2-(tributylstannyl)imidazole with 4-bromobenzoyl chloride. A Suzuki coupling could utilize a 2-imidazoleboronic acid or ester with 4-bromobenzoyl chloride. [5]* Base and Solvent: A base is typically required to facilitate the transmetalation step in the catalytic cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, toluene) depends on the specific coupling reaction being performed.

Experimental Protocol (Illustrative Suzuki Coupling):

-

Preparation of 2-Imidazolylboronic Ester: N-protected 2-bromoimidazole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like dioxane to form the corresponding boronic ester.

-

Suzuki Coupling: The N-protected 2-imidazolylboronic ester, 4-bromobenzoyl chloride, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate) are combined in a suitable solvent system (e.g., toluene/ethanol). The mixture is heated under an inert atmosphere until the starting materials are consumed.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Deprotection: The N-protecting group is removed to afford the final product.

Diagram of the Palladium-Catalyzed Cross-Coupling Pathway:

Caption: A representative palladium-catalyzed cross-coupling approach.

Comparative Analysis of Synthetic Pathways

| Pathway | Key Advantages | Potential Challenges | Typical Reagents |

| Grignard Reaction | Well-established, reliable for C-C bond formation. | Requires stringent anhydrous conditions; N-protection is essential; multi-step process. | Mg, 4-bromobenzaldehyde, MnO₂, protecting group reagents. |

| Friedel-Crafts Acylation | Potentially a more direct, one-step approach. | Harsh reaction conditions; potential for side reactions and poor regioselectivity; catalyst can be difficult to handle. | AlCl₃, 4-bromobenzoyl chloride, inert solvent. |

| Oxidation of 2-Benzylimidazole | Useful if the benzylimidazole intermediate is readily available. | Over-oxidation or side reactions can occur; requires a selective and efficient oxidizing agent. | KMnO₄, CrO₃, or other suitable oxidizing agents. |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance; mild reaction conditions; generally high yields. | Cost of palladium catalysts; optimization of ligands and reaction conditions may be necessary. | Pd catalysts (e.g., Pd(PPh₃)₄), boronic acids/esters or organostannanes, base. |

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several distinct and viable pathways. The choice of the most appropriate route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. For small-scale, exploratory work, the Grignard and palladium-catalyzed coupling routes offer high reliability and versatility. For larger-scale production, the development of a robust and high-yielding Friedel-Crafts acylation or a direct oxidation process could be more cost-effective.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods, including the use of earth-abundant metal catalysts and flow chemistry processes. The continued exploration of novel derivatives of this compound will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

Mityanov, V. S., Perevalov, V. P., & Tkach, I. I. (2013). Synthesis of 2-unsubstituted 1-arylimidazoles. Chemistry of Heterocyclic Compounds, 48(12), 1793–1801. [Link]

-

Basanova, E. S., et al. (2023). 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. RSC Medicinal Chemistry. [Link]

-

Li, J., et al. (2016). Palladium-catalyzed synthesis of fluorenones from bis(2-bromophenyl)methanols. Organic & Biomolecular Chemistry, 14(3), 864-867. [Link]

- Dupont, J., et al. (2005). Method for friedel-crafts acylation in ionic liquids.

-

Katritzky, A. R., et al. (1986). Facile synthesis of 2-substituted imidazoles. The Journal of Organic Chemistry, 51(25), 5039–5040. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

- CN106674121A - Preparation method of 4-halogen-1H-imidazole.

-

Magerlein, W., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Palladium in Organic Synthesis, 231-259. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(10), 1987-1990. [Link]

-

Kumar, D., et al. (2022). Targeting Diabetes with Azole-derived Medicinal Agents. Current medicinal chemistry, 29(28), 4757-4776. [Link]

-

Earle, M. J., et al. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 2(5), 219-223. [Link]

-

Hsieh, C. H., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Molecules, 27(20), 7015. [Link]

-

LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

-

Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]

-

Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. [Link]

-

Ishihara, K., & Yamamoto, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Accounts of Chemical Research, 55(19), 2747-2759. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

-

Popowycz, F., et al. (2021). 2-Aminoimidazoles in Medicinal Chemistry. Molecules, 26(16), 4983. [Link]

-

González-Vera, J. A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(12), 2794. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Kumar, A., et al. (2020). Azolo[ d]pyridazinones in medicinal chemistry. Future Medicinal Chemistry, 12(23), 2145-2166. [Link]

-

Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835-6837. [Link]

-

Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. [Link]

-

LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Szychta, M., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8569. [Link]

-

Kumar, R., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European journal of medicinal chemistry, 114, 357-382. [Link]

-

Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2139-2165. [Link]

-

Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 149, 107376. [Link]

-

El-Naggar, A. M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(46), 33626-33644. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Diabetes with Azole-derived Medicinal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pcliv.ac.uk [pcliv.ac.uk]

- 12. WO2005070861A1 - Method for friedel-crafts acylation in ionic liquids - Google Patents [patents.google.com]

- 13. Palladium-catalyzed synthesis of fluoreones from bis(2-bromophenyl)methanols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. nobelprize.org [nobelprize.org]

An In-depth Technical Guide to the 1H NMR Analysis of (4-Bromophenyl)(1H-imidazol-2-YL)methanone

This guide provides a comprehensive technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Bromophenyl)(1H-imidazol-2-YL)methanone. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the expected spectrum, offers a detailed experimental protocol, and provides a thorough interpretation of the spectral data.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a 4-bromophenyl group attached to an imidazole ring via a carbonyl bridge. This molecular architecture is of significant interest in medicinal chemistry and materials science. The imidazole moiety is a common feature in many biologically active molecules, while the bromophenyl group offers a site for further chemical modification, making this compound a valuable synthetic intermediate. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the bromophenyl and imidazole rings. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by the electron-withdrawing nature of the carbonyl group and the bromine atom, as well as the aromatic character of the heterocyclic and phenyl rings.

The 4-Bromophenyl Protons

The 4-bromophenyl group will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the para-substituted ring.

-

H-2' and H-6' : These protons are ortho to the electron-withdrawing carbonyl group and are therefore expected to be deshielded, appearing at a downfield chemical shift. Their signal will be a doublet due to coupling with the adjacent H-3' and H-5' protons.

-

H-3' and H-5' : These protons are meta to the carbonyl group and ortho to the bromine atom. They will appear as a doublet due to coupling with H-2' and H-6'.

The Imidazole Protons

The imidazole ring contains three protons, each with a unique chemical environment.

-

N-H Proton : The proton attached to the nitrogen atom is typically broad and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature. This is due to hydrogen bonding and chemical exchange. In many cases, this signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

H-4 and H-5 Protons : In an unsubstituted imidazole ring, the H-4 and H-5 protons are chemically equivalent and appear as a single peak[1][2][3]. However, the attachment of the 4-bromobenzoyl group at the C2 position breaks this symmetry, leading to two distinct signals. These protons are expected to appear as doublets due to coupling with each other.

Quantitative Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). The multiplicity describes the splitting pattern of the signal (s = singlet, d = doublet, br s = broad singlet), and the integration value corresponds to the number of protons represented by the signal.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Imidazole) | Highly variable, broad | br s | 1H |

| H-2', H-6' (Bromophenyl) | ~ 7.70 - 7.90 | d | 2H |

| H-3', H-5' (Bromophenyl) | ~ 7.60 - 7.70 | d | 2H |

| H-4 (Imidazole) | ~ 7.30 - 7.50 | d | 1H |

| H-5 (Imidazole) | ~ 7.10 - 7.30 | d | 1H |

Note: These are predicted values and may vary based on experimental conditions.[4]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Purity: Ensure the sample is of high purity to avoid interfering signals. Purification can be achieved by recrystallization or column chromatography.

-

Mass: Accurately weigh approximately 5-10 mg of the solid compound.

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound and its residual proton signal should not overlap with the analyte signals[5].

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the NMR tube into the spectrometer's probe. Perform tuning and shimming procedures to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks[5].

Data Acquisition

-

Parameters: Set the appropriate acquisition parameters, including:

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Pulse Width: Use a calibrated 90° pulse width.

-

Relaxation Delay: A delay of 1-5 seconds is generally adequate to allow for full relaxation of the protons between scans.

-

-

Acquisition: Acquire the Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the correct absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift[5].

-

Integration: Integrate the area under each peak to determine the relative number of protons.

Logical Relationships in Spectral Interpretation

The connectivity and spatial relationships between the protons in this compound can be visualized to understand the expected splitting patterns (coupling).

Figure 1. Molecular structure and key proton coupling relationships.

Causality Behind Experimental Choices and Spectral Interpretation

-

Choice of Solvent: The selection of a deuterated solvent like CDCl₃ is common for non-polar to moderately polar compounds. For compounds with poor solubility in CDCl₃ or those that exhibit extensive hydrogen bonding, a more polar solvent like DMSO-d₆ is preferable. The N-H proton of the imidazole, for instance, will show a sharper peak in DMSO-d₆ due to stronger hydrogen bonding with the solvent.

-

Field Strength: A higher magnetic field strength (e.g., 400 MHz vs. 60 MHz) increases the chemical shift dispersion, making it easier to resolve closely spaced signals, such as those of the aromatic protons. This is crucial for accurate assignment and interpretation of complex spectra.

-

2D NMR Techniques: In cases of significant signal overlap or ambiguity in proton assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum would definitively show the coupling between H-4 and H-5 of the imidazole ring and between the ortho and meta protons of the bromophenyl ring.

Conclusion

The ¹H NMR analysis of this compound provides a detailed fingerprint of its molecular structure. By understanding the principles of chemical shifts and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently confirm the identity and purity of this important chemical entity. The predicted spectrum, characterized by distinct signals for the bromophenyl and imidazole protons, serves as a reliable reference for experimental verification.

References

-

SpectraBase. Imidazole - Optional[1H NMR] - Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

-

ResearchGate. 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

HETEROCYCLES. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

ResearchGate. NMR Spectra for 2-aryl-1-arylmethyl-1H-benzimidazoles. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. [Link]

Sources

Biological activity of 2-aroylimidazoles

An In-Depth Technical Guide to the Biological Activity of 2-Aroylimidazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous biologically active compounds and pharmaceuticals. Among its vast array of derivatives, the 2-aroylimidazole scaffold has emerged as a particularly privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the principal biological activities associated with 2-aroylimidazoles, including their anticancer, anti-inflammatory, antiviral, and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, present key quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 2-aroylimidazole framework.

Introduction: The 2-Aroylimidazole Scaffold

The 2-aroylimidazole moiety consists of an imidazole ring substituted at the 2-position with an aroyl group (a carbonyl group attached to an aryl ring). This structural arrangement confers a unique combination of electronic and steric properties, enabling these molecules to interact with a wide variety of biological targets. The carbonyl group can act as a hydrogen bond acceptor, while the aryl ring and the imidazole core can engage in π-π stacking and other hydrophobic or electrostatic interactions. This versatility has made 2-aroylimidazoles a fertile ground for the development of potent and selective modulators of cellular pathways implicated in numerous diseases. This guide will explore the most significant of these biological activities, providing the scientific context and practical methodologies required for their investigation.

Anticancer Activity

A substantial body of research has highlighted the potential of 2-aroylimidazole derivatives as anticancer agents.[1][2] These compounds have been shown to exert cytotoxic and antiproliferative effects against a wide range of human cancer cell lines through diverse mechanisms of action.[3][4][5]

Mechanisms of Anticancer Action

The anticancer effects of 2-aroylimidazoles are often multifactorial, targeting key processes in cancer cell proliferation and survival.

-

Microtubule Destabilization: A primary mechanism for several imidazole-based compounds is the disruption of microtubule dynamics.[1][2] By interacting with tubulin, these agents inhibit its polymerization into microtubules. This interference with the mitotic spindle apparatus leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[1]

-

Induction of Apoptosis: Beyond cell cycle arrest, certain 2-aroylimidazole derivatives can directly induce apoptosis. This is achieved by modulating the mitochondrial membrane potential and activating key effector caspases, leading to DNA fragmentation and cell death.[6] One such compound, a 2-(4-chlorobenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][7][8][9]thiadiazole derivative, was shown to induce cytotoxicity by initiating apoptosis without causing cell cycle arrest.[6]

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aryl Benzimidazole | U87 (Glioblastoma) | 45.2 | [5] |

| 2-Aryl Benzimidazole | HUVEC (Endothelial) | 1.47 | [5] |

| 2-Aryl Benzimidazole | HepG2 (Liver) | 2.57 | [5] |

| Benzimidazole Derivative | MCF7 (Breast) | 4.2 | [2] |

| FAK Inhibitor (Imidazole-based) | U87-MG, HCT-116, etc. | 0.01 - 0.1 | [2] |

Experimental Protocol: Cell Viability Assessment (XTT Assay)

The XTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[7] It is an improvement upon the traditional MTT assay, as the resulting formazan product is water-soluble, eliminating a solubilization step and streamlining the protocol.[7][10]

Principle: Mitochondrial dehydrogenases in metabolically active cells reduce the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a water-soluble orange-colored formazan product.[11] The intensity of this color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[12] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aroylimidazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the activated XTT solution to each well of the plate.

-

Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C in a CO₂ incubator to allow for formazan development.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[8] Certain imidazole derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of key signaling kinases.

Mechanism of Anti-inflammatory Action: p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a central enzyme in the inflammatory cascade, regulating the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[13] Trisubstituted and tetrasubstituted pyridinylimidazoles are known to be potent inhibitors of p38 MAP kinase.[13][14] By binding to the ATP-binding pocket of the enzyme, these compounds prevent its activation, thereby blocking the downstream signaling pathway and suppressing cytokine expression.[13] This makes them attractive candidates for treating inflammatory disorders.[15][16]

Quantitative Data: p38α MAP Kinase Inhibition

The inhibitory potency of compounds against p38α MAP kinase and their effect on cytokine release are key metrics for evaluating their anti-inflammatory potential.

| Compound Type | Target Assay | IC50 (nM) | Reference |

| 2-Alkylimidazole (LN950 analog) | p38α MAP Kinase Inhibition | Low double-digit nM | [15][16] |

| 2-Alkylimidazole (LN950 analog) | TNF-α Release (HWB) | Low double-digit nM | [15][16] |

Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation.[17] This assay screens for anti-inflammatory activity by assessing a compound's ability to inhibit heat-induced protein denaturation.[18]

Principle: When subjected to heat, proteins like bovine serum albumin (BSA) or egg albumin lose their tertiary and secondary structures and become denatured, leading to an increase in the turbidity of the solution.[17][18] An anti-inflammatory agent will stabilize the protein, preventing denaturation and thus reducing the turbidity, which can be measured spectrophotometrically.[19]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 5 mL total volume) consisting of approximately 0.2 mL of 5% w/v aqueous bovine serum albumin (BSA) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).

-

Compound Addition: Add 2 mL of varying concentrations (e.g., 100 to 500 µg/mL) of the 2-aroylimidazole test compound to the reaction mixtures.[18]

-

Control Preparation: Prepare a control solution containing the same amount of BSA and PBS but without the test compound. Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.[18]

-

Incubation (Denaturation): Incubate all samples at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes in a water bath.[18]

-

Cooling: After heating, allow the samples to cool to room temperature.

-

Absorbance Measurement: Measure the absorbance (turbidity) of all samples at 660 nm using a UV-Visible spectrophotometer.[18]

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Antiviral Activity

The imidazole core is a feature of several antiviral drugs, and research into 2-aroylimidazole derivatives has revealed promising activity against a range of viruses, particularly DNA viruses from the Poxviridae family.[3]

Spectrum of Activity

Recent studies have focused on the activity of 2-aryl-1-hydroxyimidazoles against various orthopoxviruses. These compounds have demonstrated significant in vitro activity against vaccinia virus, cowpox virus, ectromelia (mousepox) virus, and, notably, the variola virus, the causative agent of smallpox.[9][20] The activity is often enhanced by the presence of electron-withdrawing groups on the 2-aryl moiety.[9]

Quantitative Data: Antiviral Potency and Selectivity

The antiviral efficacy of a compound is often expressed by its Selectivity Index (SI), which is the ratio of its cytotoxic concentration (CC50) to its effective concentration (EC50). A higher SI value indicates greater selectivity for viral targets over host cells.

| Compound | Virus | Selectivity Index (SI) | Reference |

| 1-hydroxy-2-(4-nitrophenyl)imidazole 4a | Vaccinia Virus | 1072 | [9] |

| 1-hydroxy-2-(4-nitrophenyl)imidazole 4a | Variola Virus | 373 | [9] |

Experimental Protocol: Plaque Reduction Assay (General Workflow)

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound required to inhibit virus replication in vitro.

Antimicrobial Activity

Derivatives of 2-aminoimidazoles have shown a broad spectrum of activity against various microbial pathogens.[21] The ability to combat bacteria and fungi, particularly drug-resistant strains, is of critical importance in modern medicine.

Spectrum of Activity

Studies have demonstrated that 2-substituted N-alkylimidazole derivatives are particularly active against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.[22][23] Some aroylhydrazone derivatives have also shown good activity against multi-drug resistant (MDR) strains, including MRSA and ESBL-producing E. coli.[24] The antimicrobial activity can be enhanced by increasing the length of an N-alkyl chain on the imidazole ring.[23]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-alkylimidazole derivatives | S. aureus | 5 - 160 | [22] |

| N-alkylimidazole derivatives | B. subtilis | 5 - 20 | [22] |

| Aroylhydrazone derivative | MRSA | 0.02 µmol/mL | [24] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 2-aroylimidazole compound and make two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Also include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover and incubate the plate at 35-37°C for 16-20 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the positive control.

Conclusion and Future Perspectives

The 2-aroylimidazole scaffold is a versatile and highly valuable platform in medicinal chemistry. The diverse biological activities—spanning anticancer, anti-inflammatory, antiviral, and antimicrobial effects—underscore its therapeutic potential. The mechanisms of action, while varied, often involve the modulation of fundamental cellular processes such as signal transduction, cell division, and host-pathogen interactions.

Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for translating the in vitro promise of 2-aroylimidazoles into clinically successful therapeutics. Furthermore, exploring their potential in combination therapies and against emerging drug-resistant diseases represents an exciting and important frontier for drug discovery.

References

- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.

- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus - NIH.

- XTT Assays vs MTT - Biotech Spain.

- MTT assay - Wikipedia.

- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific.

- 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus - RSC Medicinal Chemistry (RSC Publishing).

- (PDF)

- 2-Arylbenzimidazoles as Antiviral and Antiprolifer

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- Synthesis and biological evaluation of 2-arylbenzimidazoles targeting Leishmania donovani.

- Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents - PubMed.

- Three Steps for Setting up a Drug Screening Assay - Bitesize Bio.

- In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences.

- (PDF)

- Two preclinical tests to evaluate anticancer activity and to help validate drug candid

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC.

- 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evalu

- Synthesis and Biological Activity of Some 2-aminoimidazoles - PubMed.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH.

- Synthesis and Biological Evaluation of Novel 2-Aryl Benzimidazoles as Chemotherapeutic Agents | Request PDF - ResearchG

- Imidazoles as potential anticancer agents - PMC - PubMed Central.

-

2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][7][8][9]thiadiazoles: Synthesis, Cytotoxic Activity and Mechanism of Action - PubMed.

- From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors - PubMed.

- (PDF)

- From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors - MDPI.

- (PDF)

- (PDF)

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol

- Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC.

- Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones - PubMed.

- Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines - PubMed.

- Antimicrobial assesment of aroylhydrazone deriv

- Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells - NIH.

- (PDF)

- (PDF) Syntheses, protonation constants and antimicrobial activity of 2-substituted N-alkylimidazole derivatives.

Sources

- 1. Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Arylbenzimidazoles as antiviral and antiproliferative agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles: synthesis, cytotoxic activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journalajrb.com [journalajrb.com]

- 9. 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotech-spain.com [biotech-spain.com]

- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. bbrc.in [bbrc.in]

- 19. researchgate.net [researchgate.net]

- 20. 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Antimicrobial assesment of aroylhydrazone derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Bromine Advantage: Elucidating the Role of Bromine in the Bioactivity of Imidazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] Nature, particularly the marine environment, has demonstrated a remarkable proficiency in leveraging halogenation to modulate molecular function. Among the halogens, bromine is a recurrent feature in a multitude of marine natural products, especially in alkaloids derived from sponges and other invertebrates.[3][4] This guide provides a technical deep-dive into the multifaceted role of the bromine atom in shaping the bioactivity of imidazole-containing compounds. We will explore how bromine substitution fundamentally alters the physicochemical properties of the imidazole scaffold, from lipophilicity and electronic distribution to the capacity for forming potent halogen bonds.[5][6] Through mechanistic insights, structure-activity relationship (SAR) analyses, and detailed case studies of prominent marine alkaloids, this document will illustrate why bromination is a critical strategy in the discovery and design of novel therapeutics with antimicrobial, anticancer, and antiviral properties.[7][8][9]

Chapter 1: The Imidazole Scaffold and the Significance of Marine Halogenation

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug design.[10] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biological molecules like the amino acid histidine, make it a versatile building block for creating compounds that can effectively interact with biological targets.[10][11]

While synthetic chemists have long utilized this scaffold, the marine environment serves as an unparalleled source of inspiration. Marine organisms, particularly sponges of the order Verongiida, produce a diverse arsenal of secondary metabolites, many of which are halogenated.[4][8] Due to the significant concentration of bromide in seawater, brominated compounds are particularly prevalent.[12][13] This natural enrichment suggests an evolutionary advantage conferred by bromine, leading to compounds with potent and selective biological activities honed over millennia. These marine brominated alkaloids represent a valuable pipeline for novel drug leads, exhibiting a wide spectrum of activities including cytotoxic, antiviral, antifungal, and antibacterial effects.[3][8]

Chapter 2: The Physicochemical Impact of Bromine Substitution

The introduction of a bromine atom to an imidazole ring is not a trivial substitution; it imparts a profound influence on the molecule's fundamental properties, which in turn dictates its biological interactions.

2.1 Electronic Effects and Reactivity The bromine atom is an electron-withdrawing group that significantly influences the electronic properties and reactivity of the imidazole ring.[14] This halogen atom can act as a reactive site, or "handle," for a wide array of organic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[14] This versatility is crucial for the synthetic elaboration of complex molecular frameworks required in drug discovery and for creating libraries of analogues for structure-activity relationship studies.[15][16]

2.2 Lipophilicity and Bioavailability A key advantage of "bromination" in drug design is the predictable increase in lipophilicity.[5] By increasing the molecule's lipid solubility, bromine can enhance its ability to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells. This improved bioavailability can lead to a higher effective concentration of the drug at its target site, thereby increasing its therapeutic activity.[12][17]

2.3 The Halogen Bond: A Key Non-Covalent Interaction Perhaps the most critical contribution of bromine to bioactivity is its ability to form halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed a "sigma-hole") and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom on a biological macromolecule.[5][6] This interaction, analogous to a hydrogen bond, can significantly enhance drug-target binding affinity and specificity. The formation of these bonds can favorably alter intermolecular and intramolecular interactions, leading to a more potent biological effect.[6][17]

Caption: Halogen bond formation between bromine's σ-hole and a target's carbonyl oxygen.

Chapter 3: Bromine's Direct Influence on Bioactivity